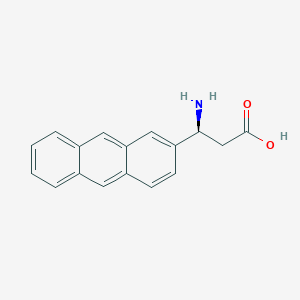

(3S)-3-Amino-3-(2-anthryl)propanoic acid

Description

Significance of Unnatural Amino Acids in Contemporary Chemical and Biomedical Research

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids encoded by the standard genetic code. hilarispublisher.com Their synthesis and incorporation into peptides and proteins have become a cornerstone of modern chemical and biomedical research, offering tools to expand the functional repertoire of biological systems. hilarispublisher.com The ability to introduce unique chemical properties and reactivities into a protein environment allows researchers to address questions that cannot be answered using conventional methods like site-directed mutagenesis with natural amino acids. nih.gov

The significance of UAAs stems from their vast structural diversity, which opens up new avenues for drug discovery and protein engineering. researchgate.net In medicinal chemistry, UAAs are critical components in the development of peptide- and peptidomimetic-based drugs, helping to optimize physicochemical properties and improve target selectivity. rsc.org Their applications are wide-ranging, including the development of novel antibiotics capable of combating bacterial resistance, anti-cancer drugs, and therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.net Furthermore, UAAs are employed to create antibody-drug conjugates, probes for studying protein conformation, and tools for investigating structure-activity relationships. hilarispublisher.com The development of innovative synthetic methods, such as new enzymatic processes and transition-metal-catalyzed reactions, has made the creation of these complex molecules more efficient, greatly expanding the scope of research into their potential as therapeutic agents and molecular building blocks. researchgate.netnih.gov

Rationale for Polycyclic Aromatic Hydrocarbon Functionalization in Amino Acid Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of multiple fused aromatic rings. Their unique electronic and photophysical properties have made them a focal point in materials science, particularly in the development of organic semiconductors. When incorporated into the side chains of amino acids, these properties can be imparted to peptides and proteins, creating novel biomaterials and research tools.

The functionalization of amino acids with PAHs like anthracene (B1667546) introduces several desirable characteristics. The rigid, planar structure of the aromatic system can be used to enforce specific conformations upon a peptide backbone. Furthermore, the distinctive optical properties of PAHs, such as strong fluorescence, offer significant potential for biological applications, including bio-imaging and the development of molecular probes. For instance, the introduction of water-soluble groups to PAHs enables their use as imaging agents that can selectively stain cellular organelles like mitochondria. Research has also shown that nitrogen-containing PAHs (NPAHs) can be formed under prebiotic conditions and serve as precursors in the synthesis of biologically relevant molecules, highlighting the fundamental role of such structures in chemical biology. The direct C-H activation of aromatic amino acids provides a powerful method to install these complex functionalities with high precision, generating versatile building blocks for accessing novel peptide structures.

Overview of β-Amino Acid Frameworks and Their Stereochemical Importance

β-Amino acids differ from their α-amino acid counterparts in the position of the amino group, which is attached to the β-carbon (the third carbon from the carboxyl group) rather than the α-carbon. This seemingly small structural change has profound implications for their chemical and biological properties. Optically pure non-natural β-amino acids are considered noteworthy motifs in numerous pharmaceutically important molecules.

A key feature of β-amino acids is their ability to form stable, well-defined secondary structures, such as helices, turns, and sheets, even in short peptide sequences. hilarispublisher.com These "β-peptides" are often more resistant to enzymatic degradation than natural peptides, a crucial advantage for therapeutic applications. researchgate.net The stereochemistry at the α- and β-carbons is critical in dictating the resulting peptide's three-dimensional structure. The ability to control the stereochemistry during synthesis is therefore paramount. Numerous methodologies have been developed for the enantioselective synthesis of β-amino acids, including catalytic and enzymatic processes, which allow for precise control over the chiral centers. hilarispublisher.comnih.gov This control is essential because the specific arrangement of substituents around the chiral centers determines how the molecule will interact with biological targets and how it will self-assemble into larger structures.

Specific Contextualization of (3S)-3-Amino-3-(2-anthryl)propanoic Acid as a Chiral Anthracene-Derived β-Amino Acid Analogue

This compound is a non-proteinogenic amino acid that combines the key features discussed in the preceding sections. Its structure is defined by three core components:

A β-amino acid backbone , which provides the potential for incorporation into peptidomimetic structures with enhanced stability and unique folding propensities.

An anthracene moiety , a polycyclic aromatic hydrocarbon, attached at the 3-position. This group imparts significant steric bulk and the characteristic photophysical properties of anthracene, making it a potential fluorescent probe.

A defined (S)-stereocenter at the chiral carbon atom (C3). This specific stereochemistry is crucial for directing its interactions in a chiral biological environment and for controlling the conformation of any peptide into which it might be incorporated.

This compound is thus a chiral building block designed to introduce a large, rigid, and fluorescent side chain into a peptide or other bioactive molecule. While detailed experimental data for this specific compound are not widely available in peer-reviewed literature, its structural design places it firmly within the class of advanced UAAs developed for applications in chemical biology, materials science, and drug discovery. General synthetic strategies for chiral β-amino acids, such as the asymmetric hydrogenation of prochiral β-amino acrylic acid derivatives or copper-catalyzed hydroamination, represent plausible routes for its preparation. nih.gov

The combination of the β-amino acid framework with the bulky, aromatic anthracene side chain makes this compound a compelling target for research into novel peptide structures, fluorescent labeling, and the study of protein-protein interactions where the anthracene could serve as a molecular probe.

Predicted Physicochemical Properties

The following table presents predicted physicochemical properties for this compound. These values are computationally derived and have not been experimentally verified from published literature.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₅NO₂ |

| Molecular Weight | 265.31 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 265.11027901 g/mol |

| Monoisotopic Mass | 265.11027901 g/mol |

| Topological Polar Surface Area | 63.3 Ų |

| Heavy Atom Count | 20 |

| Formal Charge | 0 |

| Complexity | 370 |

Data table generated based on the compound's structure from publicly available chemical databases.

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

(3S)-3-amino-3-anthracen-2-ylpropanoic acid |

InChI |

InChI=1S/C17H15NO2/c18-16(10-17(19)20)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 |

InChI Key |

TYYSZWIPRYNXTQ-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CC(=O)O)N |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3s 3 Amino 3 2 Anthryl Propanoic Acid Systems

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic characteristics of (3S)-3-amino-3-(2-anthryl)propanoic acid. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to elucidate its molecular structure, orbital energies, and reactivity.

DFT, particularly with functionals like B3LYP or ωB97X-D, is a workhorse for studying the electronic structure of aromatic amino acids. elifesciences.orgacs.org For this compound, these calculations can predict the geometries of its ground and excited states. The anthracene (B1667546) group, a large π-conjugated system, dominates the electronic properties. DFT calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is crucial for determining the molecule's electronic transitions and chemical reactivity.

Hartree-Fock calculations, while computationally more demanding and less inclusive of electron correlation effects than DFT, can provide valuable data, especially for investigating specific interactions. nih.gov For instance, HF has been used to study the interaction of an anthracene-leucine conjugate with other amino acids, providing insights into binding mechanisms. nih.gov

A key aspect of these calculations is the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). elifesciences.orgacs.org This is critical as the polarity of the environment can significantly influence the electronic structure and energetics of the amino acid.

Table 1: Representative Calculated Electronic Properties for Anthracene-Containing Compounds Note: This table is illustrative and based on typical values for similar aromatic systems. Actual values for this compound would require specific calculations.

| Property | DFT (B3LYP/6-31G*) | Hartree-Fock |

|---|---|---|

| HOMO Energy | -6.2 eV | -7.5 eV |

| LUMO Energy | -1.5 eV | -0.8 eV |

| HOMO-LUMO Gap | 4.7 eV | 6.7 eV |

Molecular Modeling of Intermolecular Interactions and Binding Affinities

The anthracene moiety in this compound introduces significant non-covalent interaction capabilities, primarily through π-π stacking. Molecular modeling techniques are essential to explore these interactions and predict how this amino acid might behave in larger molecular systems.

The combination of hydrogen bonding and π-π stacking interactions can lead to the formation of well-ordered supramolecular assemblies. Computational studies can predict the most stable arrangements of this compound molecules. By calculating the interaction energies of different dimer and oligomer configurations, researchers can identify the driving forces for self-assembly. nih.gov For example, studies on π-stacked aromatic dimers have shown that both dispersion forces and electrostatic interactions contribute significantly to the stability of these structures. nih.gov

Simulation of Spectroscopic Signatures and Photophysical Behavior

The anthracene group is a well-known fluorophore, and its incorporation into an amino acid framework is of great interest for developing fluorescent probes. Time-dependent DFT (TD-DFT) is a powerful tool for simulating the electronic absorption and emission spectra of such molecules. nih.govstackexchange.comyoutube.com

TD-DFT calculations can predict the energies of the electronic transitions, which correspond to the peaks in the UV-visible absorption spectrum. nih.gov By optimizing the geometry of the first excited state (S1), it is also possible to simulate the fluorescence emission spectrum. stackexchange.comyoutube.comrsc.org These simulations can provide insights into the nature of the excited states (e.g., local excitation on the anthracene or charge-transfer character) and how they are affected by the amino acid backbone and the surrounding environment. nih.gov For instance, computational studies on other anthracene derivatives have shown that the fluorescence can be quenched or enhanced depending on interactions with other molecules, a phenomenon that can be explained by photoinduced electron transfer (PET). nih.govtandfonline.com

Table 2: Simulated Spectroscopic Data for a Model Anthracene Derivative Note: This table is illustrative. Specific values for this compound would require dedicated TD-DFT calculations.

| Parameter | Simulated Value (in vacuo) | Simulated Value (in water) |

|---|---|---|

| Max. Absorption Wavelength (λ_abs) | 350 nm | 355 nm |

| Molar Extinction Coefficient (ε) | 9,000 M⁻¹cm⁻¹ | 9,500 M⁻¹cm⁻¹ |

| Max. Emission Wavelength (λ_em) | 405 nm | 415 nm |

Structure-Property Relationship Analysis from Theoretical Data

By systematically modifying the structure of this compound in silico and calculating its properties, researchers can establish quantitative structure-property relationships (QSPR). For example, one could investigate how substitutions on the anthracene ring or changes in the linker to the amino acid backbone affect the HOMO-LUMO gap, the fluorescence wavelength, or the binding affinity to a target protein.

Computational approaches can generate descriptors based on molecular dynamics simulations, such as backbone dihedral angle distributions and electrostatic potentials, which can be used in machine learning models to predict the behavior of peptides containing non-canonical amino acids. acs.orgnih.gov This allows for the screening of a large number of potential derivatives to identify candidates with desired properties before undertaking their synthesis.

Research Applications and Functionalization Strategies of 3s 3 Amino 3 2 Anthryl Propanoic Acid Derivatives

Development of Advanced Materials with Tunable Optoelectronic Properties:Information regarding the application of this specific compound in organic optoelectronics is not available.

Therefore, a detailed article that strictly adheres to the provided outline with thorough, informative, and scientifically accurate content for each section and subsection cannot be generated at this time due to the lack of specific research on (3S)-3-Amino-3-(2-anthryl)propanoic acid.

Exploration in Biocatalysis and Enzyme Engineering

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in enzyme engineering. rsc.org This approach allows for the introduction of novel chemical functionalities, enabling the modulation of enzyme mechanisms, the enhancement of catalytic activity, and the design of entirely new enzymes. frontiersin.org While direct studies on this compound are limited, its properties suggest significant potential in this field.

The site-specific incorporation of unnatural amino acids into an enzyme's active site can profoundly alter its properties. The anthracene (B1667546) moiety of this compound offers unique characteristics—namely, significant hydrophobicity and intrinsic fluorescence—that can be exploited for enzyme modification.

Researchers have successfully used genetic code expansion strategies to substitute canonical amino acids with ncAAs that possess different functional properties. frontiersin.org For instance, replacing a phenylalanine residue with the more hydrophobic ncAA, p-benzoyl phenylalanine (pBpA), in the active site of an (R)-amine transaminase led to a significant enhancement in activity. frontiersin.org This improvement was attributed to the increased hydrophobicity of the active site, which favored the binding of hydrophobic substrates. frontiersin.org

By analogy, incorporating this compound could be used to create highly hydrophobic microenvironments within an enzyme's active site. This could be particularly advantageous for enzymes that process nonpolar substrates, potentially increasing substrate affinity and catalytic efficiency. Furthermore, the fluorescent nature of the anthracene group could serve as a built-in spectroscopic probe to study protein folding, conformational changes, and substrate-binding events in real-time without the need for external labels.

Analytical Methodologies Utilizing Anthracene Amino Acids

The distinct spectroscopic and chemical properties of the anthracene group make amino acids like this compound valuable tools in the development of advanced analytical methods. These applications primarily revolve around chromatography and spectrophotometry for the separation and detection of chiral molecules.

The separation of enantiomers is a critical task in pharmaceutical and biological research. mst.edu High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose. mdpi.com The resolution of unusual amino acid analogues has been successfully demonstrated using various CSPs. mst.eduresearchgate.net

Macrocyclic antibiotic-based CSPs, such as those containing teicoplanin, have proven effective for resolving a wide range of unnatural amino acids in reversed-phase mode. mst.edu The teicoplanin molecule possesses multiple chiral centers and functional groups that facilitate differential interactions with enantiomers. mst.edu Similarly, crown ether-based CSPs are effective for separating amino acids and their amides. researchgate.net For example, the Chirobiotic T column (teicoplanin-based) was efficient in separating ring-substituted phenylalanine analogues, while the Crownpak CR(+) column (crown ether-based) could separate ring-substituted phenylalanines and their corresponding amides. researchgate.net

Another common strategy is indirect separation, which involves pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Reagents such as Marfey's reagent (FDAA) and 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC) are used for this purpose. researchgate.net

The table below summarizes the chromatographic resolution of selected phenylalanine analogues, which serve as a model for the potential separation of anthracene-containing amino acids.

| Compound | Chiral Stationary Phase | Result |

| Ring- and α-methyl-substituted phenylalanine analogues | Chirobiotic T | Efficient separation achieved. researchgate.net |

| Amides of phenylalanine analogues | Chirobiotic T | Ineffective for separation. researchgate.net |

| Ring-substituted phenylalanines and amides | Crownpak CR(+) | Successful separation. researchgate.net |

| α-Methylated phenylalanine analogues | Crownpak CR(+) | Co-eluted (not resolved). researchgate.net |

This table presents findings on the chromatographic separation of phenylalanine analogues, which can inform strategies for separating anthracene-containing amino acids like this compound.

The inherent fluorescence of the anthracene ring is a major asset for developing sensitive detection methods. Anthracene-amino acid conjugates have been designed as reagents for the identification and quantification of other amino acids. nih.gov

One study detailed the synthesis of a novel reagent by coupling an anthracene moiety to L-leucine. nih.gov This reagent was shown to bind strongly with various amino acids in solution, allowing for their quantification via spectrophotometry. nih.gov The binding constants (K) were determined at 25°C, indicating the strength of the interaction between the anthracene-leucine reagent and different amino acids. The values ranged from 6.86 × 10³ dm³ mol⁻¹ for L-Tyrosine to 8.86 × 10⁵ dm³ mol⁻¹ for L-Arginine monohydrochloride, demonstrating differential binding affinities that can be exploited for analytical purposes. nih.gov This reagent also enabled the easy identification of amino acids on thin-layer chromatography (TLC) plates by producing distinct colors. nih.gov

The data below highlights the equilibrium binding constants of the anthracene-leucine reagent with several amino acids, illustrating its potential in quantitative analysis. nih.gov

| Amino Acid | Binding Constant (K) at 25°C (dm³ mol⁻¹) |

| L-Arginine monohydrochloride | 8.86 × 10⁵ |

| L-Tyrosine | 6.86 × 10³ |

This table shows the measured equilibrium binding constants between an anthracene-leucine conjugate and different amino acids, demonstrating the utility of anthracene derivatives in spectrophotometric quantification. nih.gov Data for other amino acids tested falls between these two values.

Concluding Remarks and Future Research Trajectories

Current Challenges in the Synthesis and Application of Anthracene (B1667546) Amino Acid Derivatives

The development and use of anthracene-containing amino acids are met with hurdles in both their creation and subsequent implementation.

Synthesis: The chemical synthesis of chiral β-amino acids, especially those with bulky aromatic substituents like anthracene, presents a considerable synthetic challenge. nih.govmdpi.comhilarispublisher.com Key difficulties include:

Stereocontrol: Achieving high enantioselectivity to produce a specific chiral form (like the S-configuration) is often complex. Methodologies rely on classical resolution, chiral auxiliaries, or the development of highly specific catalysts. mdpi.comhilarispublisher.comnih.gov

C-H Functionalization: The direct and selective activation of C-H bonds to attach the aryl group is a central challenge in modern organic synthesis. nih.govresearchgate.net Developing ligands and catalysts that can precisely control which C-H bond reacts is an ongoing area of research. nih.govresearchgate.net

Steric Hindrance: The bulkiness of the anthracene group can impede reaction efficiency, often requiring specialized, multi-step approaches to construct the desired quaternary carbon centers. nih.govrepec.org

Reaction Conditions: Traditional synthetic routes can be inefficient, suffering from low yields, requiring harsh conditions, or utilizing toxic reagents, which complicates large-scale production and green chemistry initiatives. nih.govresearchgate.netfrontiersin.org

Application: Even after successful synthesis, applying these molecules, particularly in biological contexts, is not without its difficulties.

Solubility: The large, nonpolar anthracene ring makes these amino acids inherently lipophilic and poorly soluble in aqueous environments, which can be a major limitation for biological studies. acs.orgwikipedia.org

Structural Perturbation: While unnatural amino acids are designed to be integrated into peptides and proteins, their bulky nature can sometimes perturb the native structure and stability of the macromolecule. rsc.org

Photophysical Limitations: In fluorescence applications, challenges include potential non-specific binding, background fluorescence from cellular components, and relatively low signal-to-noise ratios, which can undermine their use as precise imaging probes. researchgate.netnih.gov

Toxicity Concerns: Some polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which anthracene belongs, are known carcinogens. wikipedia.orgwikipedia.orgrroij.com This potential toxicity requires careful evaluation and could limit the therapeutic or in vivo diagnostic applications of some anthracene derivatives. wikipedia.orgrroij.com

| Area | Specific Challenge | Key References |

|---|---|---|

| Synthesis | Enantioselective control for chiral centers | mdpi.comhilarispublisher.comnih.gov |

| Regioselective C-H bond activation | nih.govresearchgate.net | |

| Steric hindrance from bulky aryl groups | nih.govrepec.org | |

| Harsh reaction conditions and low yields | researchgate.netfrontiersin.org | |

| Application | Poor aqueous solubility | acs.orgwikipedia.org |

| Potential perturbation of protein structure | rsc.org | |

| Background fluorescence and low signal-to-noise | researchgate.net | |

| Potential toxicity of polycyclic aromatic hydrocarbons | wikipedia.orgrroij.com |

Emerging Areas of Research for (3S)-3-Amino-3-(2-anthryl)propanoic Acid and Related Unnatural Amino Acids

Despite the challenges, the unique properties of this compound and its relatives are driving research into several exciting new areas. Fluorescent amino acids have become essential tools in chemical biology, enabling non-invasive studies of complex molecular processes. nih.govmit.edu

Advanced Biological Probes: The primary emerging application is as a sophisticated fluorescent probe. By incorporating these amino acids site-specifically into proteins, researchers can monitor protein dynamics, conformational changes, folding events, and molecular interactions in real time. rsc.orgresearchgate.netresearchgate.netrsc.org There is significant interest in developing these molecules for advanced techniques like super-resolution microscopy, which requires small, photostable probes. nih.govnih.gov

Genetically Encoded Biosensors: The ability to genetically encode unnatural amino acids allows for their precise placement within a protein sequence. nih.govnih.gov This opens the door to designing novel biosensors where a change in the protein's environment or its interaction with a target molecule induces a change in the anthracene's fluorescence, signaling the event. nih.govasu.edunih.gov

Foldamer and Peptide-Based Materials: The incorporation of β-amino acids like this compound into peptide chains can induce stable, predictable secondary structures, creating a class of molecules known as foldamers. nih.gov These have applications in mimicking biological structures and creating novel materials. Peptides containing anthracene are being actively studied for their unique self-assembly properties. nih.govresearchgate.net

| Emerging Research Area | Description | Key Applications |

|---|---|---|

| Advanced Biological Probes | Using the anthracene moiety as a reporter to monitor molecular events. | Super-resolution microscopy, tracking protein dynamics and folding. nih.govnih.gov |

| Genetically Encoded Biosensors | Designing proteins that signal binding events or conformational changes via fluorescence. | Detecting metabolites, protein-protein interactions, and enzyme activity. nih.govasu.edunih.gov |

| Foldamers and Peptide Materials | Utilizing the structural constraints of β-amino acids to create novel peptide structures and materials. | Creating stable, predictable secondary structures and self-assembling nanomaterials. nih.govnih.govresearchgate.net |

Potential for Novel Functional Material Design and Bio-inspired Systems

The properties that make anthracene derivatives useful as probes also make them excellent building blocks for new materials. Their rigid structure and propensity for π-π stacking interactions are central to their utility in supramolecular chemistry and materials science. nih.govresearchgate.net

Supramolecular Assemblies: Anthracene units are foundational in creating complex host-guest systems like molecular clips and cages capable of binding other molecules. nih.govresearchgate.net This is driven by the favorable energy gain from π-π interactions between the anthracene sidewalls and a guest molecule. nih.gov

Light-Responsive Materials: The ability of anthracene to undergo a [4+4] photocycloaddition reaction when exposed to UV light provides a powerful mechanism for creating photo-responsive materials. nih.gov Researchers have demonstrated that this reaction can be used to bend self-assembled peptide nanotubes or to trigger the dissociation of hydrogels, suggesting applications in controlled drug release and dynamic tissue engineering scaffolds. nih.govresearchgate.net

Aggregation-Induced Emission: Anthracene-conjugated molecules, particularly when linked to scaffolds like steroids, can exhibit aggregation-induced enhanced emission (AIEE). acs.orgnih.gov In dilute solutions, they may fluoresce weakly, but upon aggregation, their organized structure leads to a significant increase in emission, making them promising candidates for smart materials, drug carriers, and bio-imaging agents. acs.orgnih.gov

Organic Electronics: The inherent photochemical and photophysical properties of the anthracene core make its derivatives valuable components in organic materials for electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgnih.gov

Interdisciplinary Perspectives and Collaborative Research Directions

The future of research on this compound and related compounds is fundamentally interdisciplinary. Progress will depend on breaking down the silos between traditional scientific fields.

Computational and Experimental Synergy: A major future direction is the tight integration of computational design and experimental synthesis. byu.edu Computational tools like Rosetta are being adapted to design proteins with unnatural amino acids, predicting their stability and function with increasing accuracy before they are ever synthesized in a lab. byu.edunih.govnih.govacs.org This collaborative loop, where computational models guide experiments and experimental results refine the models, will accelerate the development of novel enzymes, sensors, and metalloproteins. asu.edunih.gov

Bridging Chemical Biology and Materials Science: The journey of a molecule like this compound from a synthetic target to a component of a functional material represents a clear bridge between fields. nih.govrsc.org Future collaborations will see chemists synthesizing novel amino acids, biologists integrating them into peptides to probe cellular functions, and materials scientists using those same peptides as building blocks for self-assembling, bio-inspired systems. nih.govnih.gov

Synthetic Biology and the Expanded Genetic Code: Looking further ahead, the ability to incorporate unnatural amino acids is a stepping stone toward the broader goals of synthetic biology. wikipedia.org This includes not only adding one or two new building blocks but potentially creating organisms with entirely new genetic codes (xenobiology), a prospect that would revolutionize biotechnology and our understanding of life itself. wikipedia.org

Targeted Therapeutic and Diagnostic Platforms: The convergence of peptide design, fluorescence technology, and disease biology points toward the development of highly specific diagnostic probes or targeted therapeutic agents. mdpi.com Collaborations between chemists and medical researchers will be essential to identify biological targets (e.g., specific receptors on cancer cells) and design anthracene-peptide conjugates that can bind to them for imaging or therapeutic purposes. mdpi.com

The path forward requires a unified effort, combining the synthetic ingenuity of chemists, the mechanistic understanding of biologists, the predictive power of computational scientists, and the innovative vision of materials engineers to fully realize the potential of these remarkable molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.